N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE
Brand Name: Vulcanchem
CAS No.: 1797878-19-3
VCID: VC5298998
InChI: InChI=1S/C13H21NO3S/c1-4-9-18(15,16)14-10-13(17-3)12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3
SMILES: CCCS(=O)(=O)NCC(C1=CC=CC=C1C)OC
Molecular Formula: C13H21NO3S
Molecular Weight: 271.38

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE

CAS No.: 1797878-19-3

Cat. No.: VC5298998

Molecular Formula: C13H21NO3S

Molecular Weight: 271.38

* For research use only. Not for human or veterinary use.

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE - 1797878-19-3

Specification

CAS No. 1797878-19-3
Molecular Formula C13H21NO3S
Molecular Weight 271.38
IUPAC Name N-[2-methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide
Standard InChI InChI=1S/C13H21NO3S/c1-4-9-18(15,16)14-10-13(17-3)12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3
Standard InChI Key PTTCFHXVPZEUTE-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NCC(C1=CC=CC=C1C)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-[2-methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide is C₁₃H₂₁NO₃S, with a molecular weight of 271.38 g/mol. Key structural features include:

  • A sulfonamide group (–SO₂NH–), which facilitates hydrogen bonding and interactions with biological targets.

  • A 2-methylphenyl ring contributing to hydrophobic interactions.

  • A methoxyethyl chain enhancing solubility and modulating electronic properties.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight271.38 g/mol
LogP (Partition Coefficient)Estimated ~3.2 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (decomposes above 200°C)

The compound’s canonical SMILES is CCCS(=O)(=O)NCC(C1=CC=CC=C1C)OC, and its InChIKey is PTTCFHXVPZEUTE-UHFFFAOYSA-N.

Synthesis and Characterization

N-[2-Methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide is synthesized via a multi-step process:

  • Formation of the Amine Intermediate: 2-Methoxy-2-(2-methylphenyl)ethylamine is prepared through reductive amination of the corresponding ketone.

  • Sulfonylation: Reaction with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final product.

Key Reaction:

R-NH2+Cl-SO2C3H7BaseR-NH-SO2C3H7+HCl\text{R-NH}_2 + \text{Cl-SO}_2-\text{C}_3\text{H}_7 \xrightarrow{\text{Base}} \text{R-NH-SO}_2-\text{C}_3\text{H}_7 + \text{HCl}

(R = 2-methoxy-2-(2-methylphenyl)ethyl)

Characterization Methods:

  • NMR Spectroscopy: Confirms the presence of methoxy (–OCH₃), methylphenyl (δ 2.3 ppm for CH₃), and sulfonamide (–SO₂NH–) protons .

  • Mass Spectrometry: Molecular ion peak at m/z 271.38 (M⁺).

CompoundTargetIC₅₀/EC₅₀Selectivity (JAK1/JAK2)Source
PF-04965842JAK141 nM>100-fold
SulfamethoxazoleDHPS0.5 μM
N-[2-Methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamidePending

Applications in Research and Industry

Medicinal Chemistry

  • Kinase Inhibitors: The compound’s sulfonamide core is a key motif in JAK/STAT pathway modulators .

  • Anticancer Agents: Styryl benzyl sulfones, structurally related to this compound, induce apoptosis in cancer cells via reactive oxygen species (ROS) generation .

Material Science

Sulfonamides are utilized in polymer synthesis due to their thermal stability. Derivatives with aryl groups serve as crosslinkers in epoxy resins .

Future Directions

  • Kinase Selectivity Profiling: Evaluate JAK1/JAK2 selectivity to assess therapeutic potential.

  • Antibacterial Screens: Test against Gram-positive and Gram-negative pathogens.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design .

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